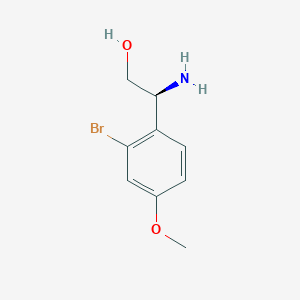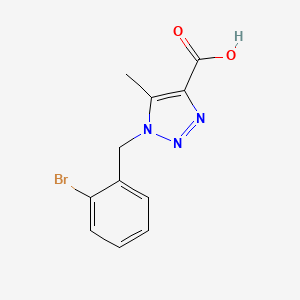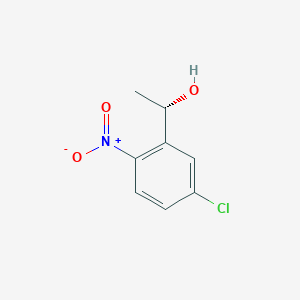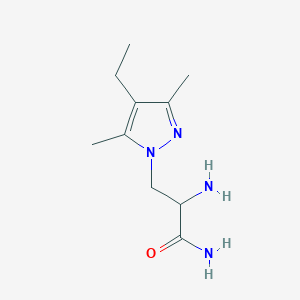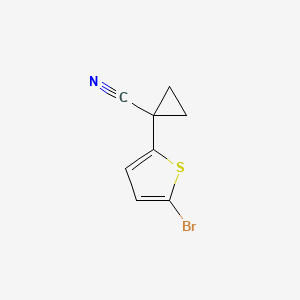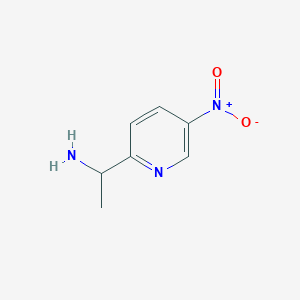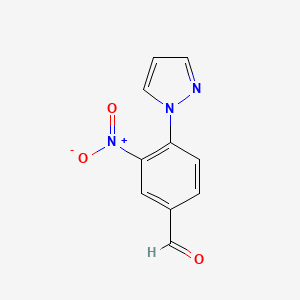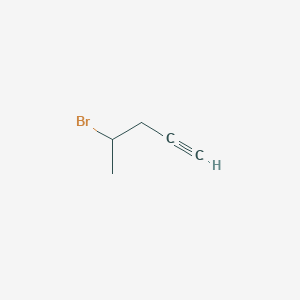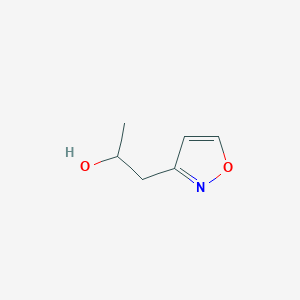
1-(1,2-Oxazol-3-yl)propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1,2-Oxazol-3-yl)propan-2-ol is a heterocyclic organic compound featuring an oxazole ring fused to a propanol moiety
準備方法
Synthetic Routes and Reaction Conditions: 1-(1,2-Oxazol-3-yl)propan-2-ol can be synthesized through several methods. One common approach involves the reaction of 1,3-diazido-2-propanol with various alkynes using copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions . This method is known for its efficiency and functional group tolerance.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
化学反応の分析
Types of Reactions: 1-(1,2-Oxazol-3-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can yield alcohol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the oxazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include various substituted oxazole derivatives, which can exhibit different physical and chemical properties depending on the nature of the substituents.
科学的研究の応用
1-(1,2-Oxazol-3-yl)propan-2-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic applications.
Medicine: Research has shown its potential as an antifungal agent, with activity comparable to fluconazole.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 1-(1,2-Oxazol-3-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. For instance, its antifungal activity is attributed to the inhibition of 14-α lanosterol demethylase, an enzyme crucial for fungal cell membrane synthesis . This inhibition disrupts the integrity of the fungal cell membrane, leading to cell death.
類似化合物との比較
Fluconazole: A widely used antifungal agent with a similar mechanism of action.
1,3-bis-(1,2,3-triazol-1-yl)-propan-2-ol: Another compound with significant antifungal activity.
Uniqueness: 1-(1,2-Oxazol-3-yl)propan-2-ol stands out due to its unique oxazole ring structure, which imparts distinct chemical and biological properties
特性
分子式 |
C6H9NO2 |
|---|---|
分子量 |
127.14 g/mol |
IUPAC名 |
1-(1,2-oxazol-3-yl)propan-2-ol |
InChI |
InChI=1S/C6H9NO2/c1-5(8)4-6-2-3-9-7-6/h2-3,5,8H,4H2,1H3 |
InChIキー |
JANDCSHQXICEJI-UHFFFAOYSA-N |
正規SMILES |
CC(CC1=NOC=C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



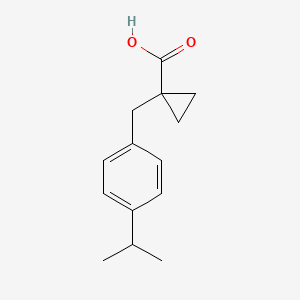
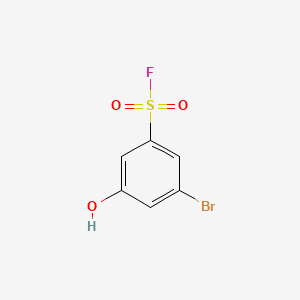
![Methyl[3-(morpholin-3-yl)propyl]amine](/img/structure/B13615299.png)
